molecular formula C6H12O B12968243 (1R,3R)-3-methylcyclopentan-1-ol

(1R,3R)-3-methylcyclopentan-1-ol

Cat. No.: B12968243
M. Wt: 100.16 g/mol
InChI Key: VEALHWXMCIRWGC-PHDIDXHHSA-N
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Description

(1R,3R)-3-methylcyclopentan-1-ol is a chiral alcohol with the molecular formula C6H12O It is a cyclopentane derivative where a hydroxyl group is attached to the first carbon and a methyl group is attached to the third carbon in a specific stereochemical configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of (1R,3R)-3-methylcyclopentanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (1R,3R)-3-methylcyclopentanone.

    Reduction: (1R,3R)-3-methylcyclopentane.

    Substitution: (1R,3R)-3-chlorocyclopentane.

Scientific Research Applications

(1R,3R)-3-methylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-methylcyclopentan-1-ol
  • (1S,3R)-3-methylcyclopentan-1-ol
  • (1S,3S)-3-methylcyclopentan-1-ol

Uniqueness

(1R,3R)-3-methylcyclopentan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemical configuration can influence the compound’s reactivity, interaction with biological molecules, and overall functionality in various applications.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(1R,3R)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

VEALHWXMCIRWGC-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C1)O

Canonical SMILES

CC1CCC(C1)O

Origin of Product

United States

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